

N-Boc-N-methyl-3-chloro-1-propanamine structure and formula

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Compound of Interest

Compound Name: *N-Boc-N-methyl-3-chloro-1-propanamine*

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An In-depth Technical Guide to **N-Boc-N-methyl-3-chloro-1-propanamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-N-methyl-3-chloro-1-propanamine**, a key bifunctional building block in modern organic synthesis and medicinal chemistry. We will cover its chemical structure and properties, its principal applications in drug development—most notably as a linker in Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use.

Chemical Structure and Properties

N-Boc-N-methyl-3-chloro-1-propanamine, systematically named tert-butyl (3-chloropropyl) (methyl)carbamate, is a versatile synthetic intermediate. Its structure features two key reactive functionalities: a terminal chloroalkane and a tert-butoxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective, sequential chemical modifications, making it an invaluable tool for constructing more complex molecules. The chloro group serves as a leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a nucleophilic secondary amine ready for conjugation.^[1]

The canonical SMILES representation for the structure is CC(C)(C)OC(=O)N(C)CCCCl.

Quantitative Data Summary

The key physicochemical properties of **N-Boc-N-methyl-3-chloro-1-propanamine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₈ ClNO ₂	[2][3]
Molecular Weight	207.70 g/mol	[3]
CAS Number	114326-14-6	[2][3][4]
IUPAC Name	tert-butyl (3-chloropropyl) (methyl)carbamate	
Density (Predicted)	1.042 ± 0.06 g/cm ³ (at 20°C)	[2]
Appearance	Data not consistently available (often a liquid or solid)	
Boiling Point	Data not available	
Melting Point	Data not available	

Applications in Drug Development: A PROTAC Linker

The primary application of **N-Boc-N-methyl-3-chloro-1-propanamine** in drug development is as a component of linkers for Proteolysis Targeting Chimeras (PROTACs).^{[3][5]} PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.^[5]

The structure of **N-Boc-N-methyl-3-chloro-1-propanamine** is ideal for this purpose. It can be elaborated into a linker that connects a ligand for the POI on one end and a ligand for an E3 ligase on the other. The defined three-carbon chain provides a common and effective spacer length for inducing the necessary protein-protein interactions within the ternary complex (POI-PROTAC-E3 ligase).

Experimental Protocols

A critical step in utilizing this molecule is the selective removal of the Boc protecting group to enable further synthesis at the nitrogen atom. The following is a representative protocol for this deprotection step.

Key Experiment: N-Boc Deprotection via Trifluoroacetic Acid (TFA)

This protocol describes the solution-phase removal of the tert-butoxycarbonyl (Boc) group from **N-Boc-N-methyl-3-chloro-1-propanamine** or its derivatives to yield the corresponding secondary amine as a trifluoroacetate salt.

Materials and Reagents:

- Boc-protected substrate (e.g., product from a reaction with the chloro group)
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve the Boc-protected amine substrate in anhydrous DCM (typically at a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

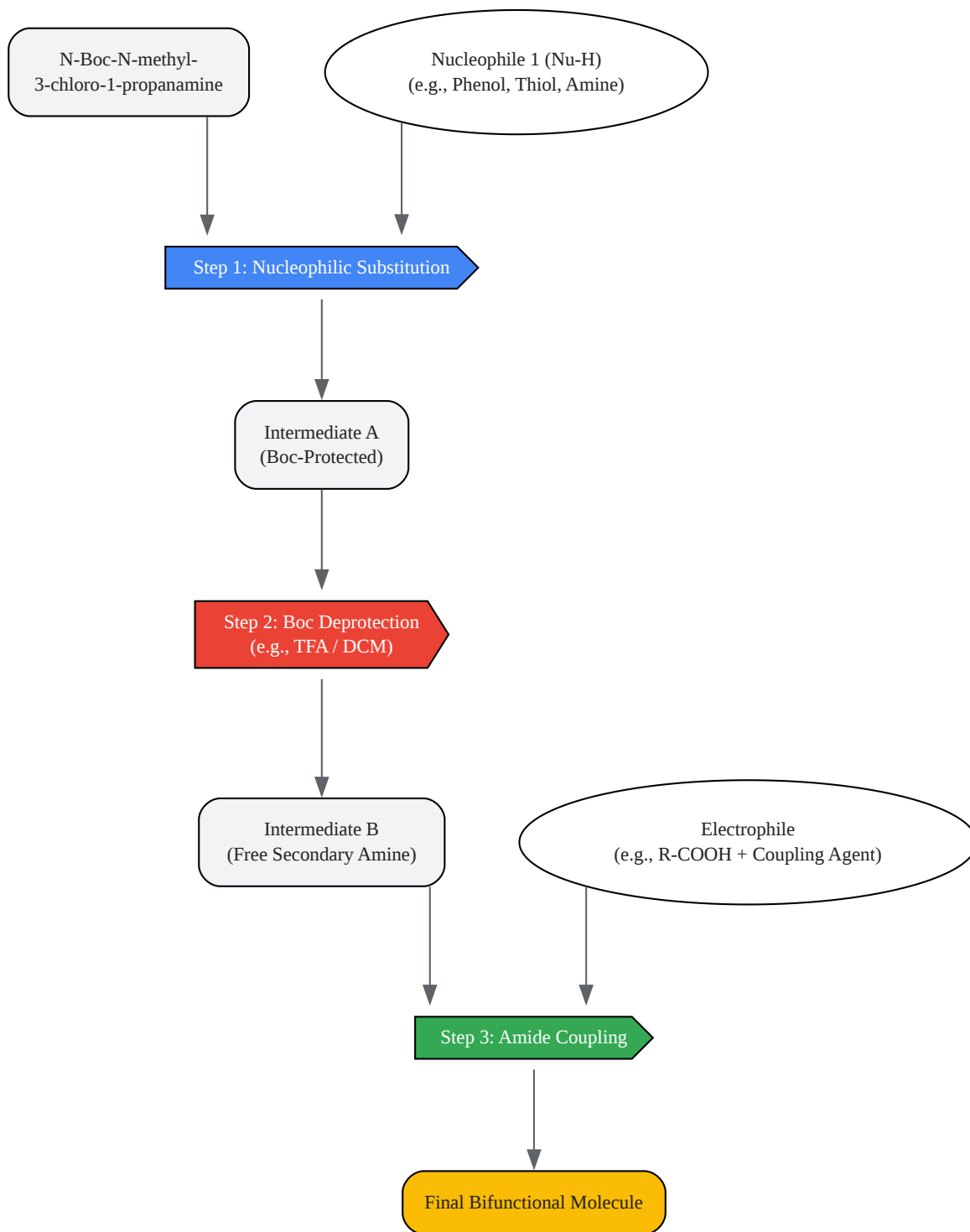
- Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.
- Addition of TFA: While stirring, slowly add TFA to the solution. A common and effective condition is a 1:1 mixture of TFA and DCM (v/v), resulting in a final TFA concentration of 50%.^[6]
- Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 30 minutes to 2 hours).^[6]^[7]
- Quenching and Work-up:
 - Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.^[7]
 - Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
 - Carefully neutralize any remaining acid by washing the organic layer with saturated NaHCO₃ solution in a separatory funnel until gas evolution (CO₂) ceases.
 - Wash the organic layer sequentially with water and then brine.
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product is often used in the next step without further purification.

Safety Precautions:

- Trifluoroacetic acid is highly corrosive and volatile. All steps involving TFA must be performed in a well-ventilated fume hood.
- Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Logical and Experimental Workflows

The true utility of **N-Boc-N-methyl-3-chloro-1-propanamine** lies in its ability to be sequentially functionalized. The diagram below illustrates a general synthetic workflow where the two reactive sites are addressed in a stepwise manner to build a more complex molecule, such as a PROTAC intermediate.



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Caption: General workflow for sequential functionalization. This diagram illustrates the logical sequence for using **N-Boc-N-methyl-3-chloro-1-propanamine** as a bifunctional linker. First, the chloro group is displaced by a nucleophile. Subsequently, the Boc group is removed to reveal a secondary amine, which is then coupled with an electrophile to yield the final product. This stepwise approach is fundamental to its application in constructing complex molecules like PROTACs.

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